trans-1-Isopropyl-2,3-diphenylaziridine
Overview
Description
trans-1-Isopropyl-2,3-diphenylaziridine: is a chemical compound belonging to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of an isopropyl group and two phenyl groups attached to the aziridine ring, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Isopropyl-2,3-diphenylaziridine typically involves the reaction of N-aminophthalimide with (E)-stilbene in the presence of lead tetraacetate. The reaction is carried out in dichloromethane at room temperature with vigorous stirring. The resulting trans-2,3-diphenyl-1-phthalimidoaziridine is then treated with hydrazine hydrate in ethanol to yield trans-1-amino-2,3-diphenylaziridine. Finally, the amino group is converted to an isopropyl group through alkylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Isopropyl-2,3-diphenylaziridine can undergo oxidation reactions to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxaziridines or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
Chemistry: trans-1-Isopropyl-2,3-diphenylaziridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its strained ring structure makes it a valuable intermediate for ring-opening reactions and polymerization processes .
Biology and Medicine: In biological research, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. This compound may be explored for similar applications, although specific studies on this compound are limited.
Industry: In the industrial sector, aziridines are used in the production of coatings, adhesives, and sealants. The unique reactivity of this compound can be harnessed for the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of trans-1-Isopropyl-2,3-diphenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, resulting in the formation of new chemical bonds. The strained aziridine ring facilitates these reactions, making the compound highly reactive under appropriate conditions .
Comparison with Similar Compounds
- trans-1-Amino-2,3-diphenylaziridine
- 1-Amino-2-phenylaziridine
- 1,3,3-Trimethylazetidine
Comparison: trans-1-Isopropyl-2,3-diphenylaziridine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other aziridines. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can provide steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles .
Properties
IUPAC Name |
(2S,3S)-2,3-diphenyl-1-propan-2-ylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSIAPWHFXTLJ-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583746 | |
Record name | (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307310-76-5 | |
Record name | (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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